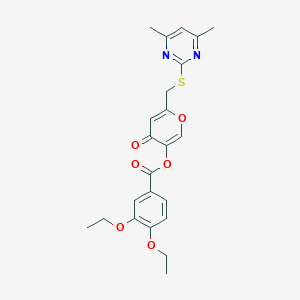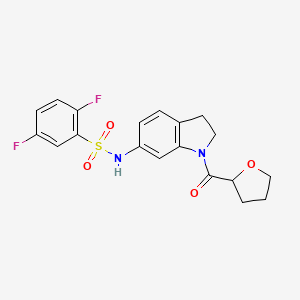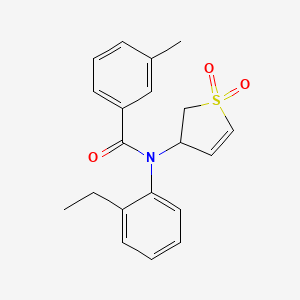
N-(4-amino-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-amino-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C20H14F5N5O3S and its molecular weight is 499.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The compound has been synthesized through various chemical processes, involving the polymerization of specific diamines with different anhydrides. These processes have resulted in polymers with significant solubility in organic solvents and notable thermal stability, as demonstrated in the study by Butt et al. (2005) Butt, M., Akhtar, Z., Zafar-uz-Zaman, M., & Munir, A.. The degradation temperatures and glass transition temperatures (Tg) of these polymers indicate their potential for high-performance materials applications.
Antimicrobial Screening
A series of thiazolidin-4-one derivatives incorporating a thiazole ring were synthesized and tested for their antimicrobial properties. The study conducted by Desai et al. (2013) found that these compounds exhibited inhibitory action against various strains of bacteria and fungi, suggesting their potential as therapeutic agents for microbial diseases Desai, N., Rajpara, K. M., & Joshi, V. V..
Pharmacological Screening
Dey et al. (2022) explored the synthesis of dihydropyrimidin-2-one derivatives and evaluated their antimicrobial and antioxidant properties. The study highlighted specific compounds demonstrating high activity, underscoring the potential of these derivatives in developing new pharmacological agents Dey, B., Alam, F., Kemisetti, D., Yakin, J., & Islam, M..
Herbicidal Activities
Research into N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea has shown promising herbicidal activity against certain weed species, as detailed in the study by Fu et al. (2014). This indicates the compound's potential use in agricultural applications Fu, L..
Anticancer Activity
The synthesis and evaluation of pyrazolo[3,4-d]pyrimidin-4-one derivatives for their antitumor activity have also been a significant area of research. Abdellatif et al. (2014) identified compounds with potent inhibitory activity against human breast adenocarcinoma cells, suggesting their utility in cancer therapy Abdellatif, K. R. A., Abdelall, E. K. A., Abdelgawad, M., Ahmed, R., & Bakr, R..
Propriétés
Numéro CAS |
888427-03-0 |
|---|---|
Formule moléculaire |
C20H14F5N5O3S |
Poids moléculaire |
499.42 |
Nom IUPAC |
N-[4-amino-6-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C20H14F5N5O3S/c21-12-5-4-9(6-13(12)22)17(32)28-15-16(26)29-19(30-18(15)33)34-8-14(31)27-11-3-1-2-10(7-11)20(23,24)25/h1-7H,8H2,(H,27,31)(H,28,32)(H3,26,29,30,33) |
Clé InChI |
XZQPAALLTIHXSC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N)C(F)(F)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B2665510.png)
![6-Ethyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one](/img/structure/B2665511.png)

![N-(4-{[(4-chlorophenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2665515.png)
![2-[4,4-Difluoro-1-(3-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B2665517.png)
![(2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-yl]pyrrolidine-2-carboxamide](/img/structure/B2665518.png)
![4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile](/img/structure/B2665522.png)
![[3-(2-Azabicyclo[3.2.0]heptan-1-yl)piperidin-1-yl]-(1-methylcyclopropyl)methanone](/img/structure/B2665523.png)

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2665525.png)
![1-Adamantyl[3-amino-6-pyridin-4-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]methanone](/img/structure/B2665527.png)
![6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2665528.png)

